molecular formula C16H20N4O3S B11502022 N-(2,6-dimethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

N-(2,6-dimethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

Cat. No.: B11502022
M. Wt: 348.4 g/mol
InChI Key: UHVRNERZPYPUOP-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a thiadiazole ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under oxidative conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the thiadiazole ring.

    Coupling with Dimethylphenyl Group: The final step involves coupling the thiadiazole-morpholine intermediate with 2,6-dimethylphenyl acetic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-{[4-(piperidin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(2,6-dimethylphenyl)-2-{[4-(pyrrolidin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

N-(2,6-dimethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

InChI

InChI=1S/C16H20N4O3S/c1-11-4-3-5-12(2)14(11)17-13(21)10-23-16-15(18-24-19-16)20-6-8-22-9-7-20/h3-5H,6-10H2,1-2H3,(H,17,21)

InChI Key

UHVRNERZPYPUOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=NSN=C2N3CCOCC3

Origin of Product

United States

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